1-(3,5-Dimethoxyphenyl)-3-naphthalen-1-ylthiourea -

1-(3,5-Dimethoxyphenyl)-3-naphthalen-1-ylthiourea

Catalog Number: EVT-5845839
CAS Number:
Molecular Formula: C19H18N2O2S
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3,5-Dimethoxyphenyl Glycoside

Compound Description: 3,5-Dimethoxyphenyl glycosides are a class of glycosylated compounds that serve as glycosyl donors in a novel glycosylation method promoted by visible light. [] This method facilitates the synthesis of both O-glycosides and N-glycosides using diverse O-nucleophiles and nucleobases as glycosyl acceptors. []

4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives

Compound Description: These derivatives act as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors. [] Specifically, compound C9 within this series displayed potent inhibitory activity against five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. [] C9 demonstrated antiproliferative effects, induced cell cycle arrest, and inhibited FGFR1 phosphorylation. []

N-(3,5 Dimethoxyphenyl) Acridin-9-Amine

Compound Description: This compound represents a novel anticancer compound. [] While the study focuses on its synthesis and preliminary toxicity evaluation, detailed investigations into its mechanism of action and anticancer efficacy are currently underway. []

5-n-Alkylresorcinol Dimethyl Ethers

Compound Description: These compounds, synthesized via β-keto sulfone intermediates, serve as valuable intermediates in organic synthesis. [] Notably, they are precursors to the synthesis of 1,14-bis(3,5-dimethoxyphenyl)tetradecane, a compound with potential applications in various fields. []

A-803467 [5-(4-Chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide]

Compound Description: A-803467 acts as a selective blocker of the Nav1.8 sodium channel, playing a critical role in pain signaling. [] Studies demonstrated that systemic administration of A-803467 effectively reduces chronic pain behaviors and modulates the activity of spinal neurons involved in pain processing. []

6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles

Compound Description: This series of compounds exhibits potent inhibitory activity against FGFR. [] Optimization efforts led to the identification of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (13a) as a highly potent FGFR1 inhibitor, demonstrating significant potential for anticancer drug development. []

3-(3,5-Dimethoxyphenyl)-1,6-naphthyridin-2-amines and Related Ureas

Compound Description: These compounds demonstrate dual inhibitory activity against both FGFR-1 and VEGFR-2 tyrosine kinases. [] These kinases play crucial roles in angiogenesis and tumor growth, making these inhibitors promising candidates for anticancer therapy. []

N-(3,5-Bis(trifluoromethyl)benzyl)stearamide

Compound Description: This compound, prepared through a solventless direct amidation reaction, represents a novel fatty acid amide. [] The study primarily focuses on its synthesis, characterization, and computational studies, with further investigations into its potential applications ongoing. []

3-(3,5-Dimethoxyphenyl)sydnone

Compound Description: This compound serves as a valuable starting material in organic synthesis. [] Unlike most 3-arylsydnones that undergo halogenation at the 4-position, 3-(3,5-Dimethoxyphenyl)sydnone exhibits unique reactivity, enabling selective bromination on the aryl substituent due to its activated nature. []

O-(3,5-Di­methoxy­phenyl) N,N-di­methyl­thio­carbamate

Compound Description: This compound, characterized by X-ray crystallography, exhibits a specific conformation where the aromatic ring is nearly orthogonal to the thio­carbamate moiety. [] The crystal packing arrangement reveals interactions between neighboring molecules, providing insights into its solid-state structure. []

N-(3,5-Diaminophenyl)-4-(naphthalen-7-yloxy)benzamide

Compound Description: This novel aromatic m-catenated diamine is a key building block for synthesizing soluble and heat-resistant aromatic polyamides. [] These polyamides, characterized by their pendant naphthalene-oxy-benzamide units, exhibit excellent thermal stability and solubility in organic solvents, making them promising materials for various applications. []

(E)-1-(1-bromo-2-naphthyl)-2-(3,5-dimethoxyphenyl)ethene

Compound Description: Synthesized via the Wittig reaction, this compound's crystal structure, determined by X-ray diffraction, reveals a monoclinic crystal system and specific bond lengths and angles. []

3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic Acid (HDMPPA)

Compound Description: Identified as an active principle in kimchi, HDMPPA exhibits anti-atherogenic properties. [] Studies in apolipoprotein E knockout (apoE KO) mice demonstrated that HDMPPA effectively reduces atherosclerotic lesion size, lowers reactive oxygen species (ROS) levels, and suppresses NADPH oxidase activity, highlighting its potential as a therapeutic agent for cardiovascular diseases. []

N-(3,5-Dimethoxyphenyl)benzamide

Compound Description: This simple benzamide derivative, prepared by reacting benzoyl chloride with 3,5-dimethoxyaniline, exhibits a specific conformation in its crystal structure, stabilized by intermolecular hydrogen bonds. []

(Z)-5-[2-(benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole and (Z)-5-[2-(benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole

Compound Description: These two compounds, both containing a tetrazole ring and a substituted stilbene moiety, have their crystal structures elucidated. [] The structural analysis reveals the formation of hydrogen-bonded chains in both structures, providing insights into their solid-state packing arrangements. []

3-[(2-Chloro­phenyl)­sulfonyl­amino]-2-cyano-N-(3,5-di­methoxy­phenyl)-3-methyl­sulfanyl-2-propen­amide

Compound Description: This compound belongs to a class of inactive acetolactate synthase inhibitors. [] Its crystal structure reveals a dihedral angle of 85.9° between the two aromatic groups. [] Despite its lack of inhibitory activity, this compound provides insights into structural features that might be detrimental for activity in this particular biological target.

Methyl 2-(2-{1-[3-(3,5-di­methoxy­phenyl)-1,2,4-oxa­diazol-5-yl]-2-(di­methyl­amino)­vinyl­oxy}phenyl)-3-(di­methyl­amino)­acryl­ate

Compound Description: Synthesized from methyl (2-{[3-(3,5-di­methoxy­phenyl)-1,2,4-oxa­diazol-5-yl]­methoxy}phenyl)­acetate, this compound's structure is confirmed by X-ray crystallography. [] The analysis reveals the presence of intramolecular and intermolecular hydrogen bonds, highlighting their role in influencing its molecular packing and potential biological activity. []

N-(3, 5‐dichlorophenyl)cyclopropanecarboxamide (DCPCC)

Compound Description: DCPCC is a novel inhibitor of human CYP1 enzymes, specifically targeting CYP1A2 with high selectivity. [] This selectivity makes DCPCC a potential candidate for modulating CYP1A2-mediated metabolism of procarcinogens and anticancer drugs, offering therapeutic benefits in cancer chemoprevention and treatment of drug resistance. []

5-Hydroxy-2-(4'-hydroxy-3',5'-dimethoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one (Combretol)

Compound Description: Isolated from the dried flowers of Combretum quadrangulare Kurz, combretol belongs to the 2-phenyl-4H-1-benzopyran-4-one family of natural products. [] This compound exhibits two polymorphic forms, α and β, each characterized by distinct crystal structures. []

N-{2-[2-(2,6-Dichloro-3,5-dimethoxyphenyl)ethenyl]phenyl}acetamide

Compound Description: This substituted stilbene derivative, characterized by X-ray crystallography, exhibits a trans configuration across its central C=C double bond. [] The crystal structure reveals specific torsion angles between the aromatic rings and the central alkene unit, providing insights into its conformational preferences. []

2-(4-Hydr­oxy-3,5-dimethoxy­phen­yl)-1H-phenanthro[9,10-d]imidazole

Compound Description: This compound, synthesized through a multi-step reaction, forms a two-dimensional network in its crystal structure due to a combination of N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds. [] The methanol solvate of this compound has been characterized by X-ray diffraction. []

N-(2-Acetyl-3,5-dimethoxyphenyl)acetamide

Compound Description: This compound's crystal structure reveals the influence of intermolecular and intramolecular C—H⋯O hydrogen bonds on its molecular packing. [] The two methoxy groups are nearly coplanar, while the acetamide group shows some twisting relative to the benzene ring. []

4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][1,4]benzoxazine-3,5-dione

Compound Description: This compound, a dihydropyrimidino[4,3-c][1,4]benzoxazine derivative, is synthesized through a thermal reaction involving the in situ generation of a reactive acyl(imidoyl)ketene intermediate. [] The compound's structure has been thoroughly characterized, providing valuable insights into its chemical properties. []

N6-[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)ethyl]adenosine and its uronamide derivatives

Compound Description: This group of adenosine analogs acts as potent and selective agonists of the adenosine A2 receptor. [] These compounds exhibit high affinity and selectivity for the A2 receptor subtype, making them valuable tools for investigating adenosine signaling pathways and potential therapeutic targets for various diseases. []

N‐(2‐(3,5‐dimethoxyphenyl)benzoxazole‐5‐yl)benzamide Derivatives

Compound Description: This series of benzoxazole derivatives demonstrates potent and selective inhibition of COX-2, a key enzyme involved in inflammation. [] These compounds exhibit significant anti-inflammatory activity in vivo, with reduced ulcerogenic potential compared to traditional NSAIDs like ibuprofen. []

4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

Compound Description: This pyrimidine derivative, characterized by X-ray crystallography, forms inversion dimers through N—H...N hydrogen bonds, and these dimers are further linked by N—H...O hydrogen bonds to form chains. [] The crystal structure provides valuable information about the molecular packing and intermolecular interactions of this compound. []

N-Hexyl-3-(4-hydroxy-3,5-dimethoxyphenyl)propanamide

Compound Description: This hydrosinapic acid derivative possesses increased lipophilicity due to its extended alkyl chain. [] Its crystal structure reveals specific bond lengths and angles, providing insights into its conformational preferences and intermolecular interactions. [] The N—H group of the amide participates in a bifurcated hydrogen bond, contributing to the formation of a two-dimensional network in the crystal lattice. []

1,3,5-Triethyl 2-amino-3,5-dicyano-4,6-bis(4-fluorophenyl)cyclohex-1-ene-1,3,5-tricarboxylate

Compound Description: This compound's crystal structure reveals a network of intermolecular interactions, including N—H⋯O, C—H⋯N, and C—H⋯O hydrogen bonds. [] The nature and strength of these interactions have been investigated using Hirshfeld surface analysis and three-dimensional interaction energy calculations. []

2-(3,5-diallyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)ethyl-ureas and -carbamates

Compound Description: This group of compounds represents new isocyanurate derivatives synthesized from 1-(2-aminoethyl)-3,5-diallyl-2,4,6-trioxo-1,3,5-triazinan. [] These derivatives incorporate either one or two carbamide groups and have been characterized based on their physical and spectral properties. [] The study highlights the versatility of isocyanurates as building blocks for synthesizing novel compounds. []

2-Amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile

Compound Description: This pyridine derivative forms a three-dimensional network in its crystal structure due to a combination of N—H⋯N hydrogen bonds, N–H⋯π and π–π interactions. [] The study employs Hirshfeld surface analysis to investigate these intermolecular interactions and their role in shaping the crystal packing. []

N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine and its salts

Compound Description: This N-bridged compound and its energetic salts represent a new class of insensitive high-energy density materials (HEDMs). [] These compounds exhibit excellent thermal stabilities, insensitivity to impact, and impressive detonation properties. []

3,5-Diamino-6-hydroxy-2-oxide-4-nitropyrimidone (IHEM-1)

Compound Description: Synthesized from 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide hydrate, IHEM-1 is a promising insensitive high-energy molecule (IHEM) with a high density and decomposition temperature. [] It exhibits superior detonation performance compared to TATB, while maintaining similar insensitivity, making it a promising candidate for new IHEMs. []

2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile

Compound Description: These two compounds, both containing a pyridine ring and various substituents, have been studied for their crystal structures and intermolecular interactions. [] The first compound forms hydrogen-bonded dimers, which are further connected by N—H⋯Br and O—H⋯O hydrogen bonds, and C—Br⋯π interactions, while the second compound features intermolecular N—H⋯N and N—H⋯O hydrogen bonds that result in layered structures. []

N-(3,5- dichlorosalicylidene)-1-aminopyrene

Compound Description: This compound displays photoreversible negative photochromism, undergoing a color change upon irradiation due to trans-keto to cis-keto isomerization. [] The photogenerated cis-keto form is stable under ambient conditions, exhibiting slow thermal relaxation and reversibility upon irradiation at a different wavelength. []

N-((3, 5-sub-4, 5-Dihydroisoksazol-4-yl)methyl)aniline Derivatives

Compound Description: This group of isoxazole derivatives exhibits significant anti-inflammatory activity, comparable to the standard drug indomethacin. [] The study investigated their in vivo anti-inflammatory effects using the carrageenan-induced rat hind paw edema method, demonstrating their potential as novel anti-inflammatory agents. []

N-(3,5-dichlorophenyl)succinimide (NDPS)

Compound Description: NDPS is a selective nephrotoxic substance that primarily damages the proximal convoluted tubules in the kidneys. [] Prolonged exposure to NDPS can lead to interstitial nephritis. [] Studies indicate its potential use as a model for studying interstitial nephritis in humans. []

N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-Butyl Ester (DAPT)

Compound Description: DAPT is a potent γ-secretase inhibitor that specifically targets the C-terminal fragment of presenilin (PS), a key component of the γ-secretase complex. [] This inhibition disrupts the intramembrane proteolysis of proteins like amyloid β-precursor protein and Notch, making DAPT a valuable tool for studying Alzheimer's disease and other related conditions. []

N-(3,5-Dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic Acid Amide (AWD 12-281)

Compound Description: AWD 12-281 is a highly selective inhibitor of phosphodiesterase 4 (PDE4), designed for inhaled administration to treat airway diseases like asthma and COPD. [] It demonstrates potent anti-inflammatory and bronchodilatory effects in various animal models. [] Compared to other PDE4 inhibitors, AWD 12-281 exhibits a lower emetic potential, making it a promising candidate for topical treatment of respiratory diseases. []

N-(3,5-Dichlorophenyl)-N′-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea (SCH 79687)

Compound Description: SCH 79687 is a potent and selective histamine H3 receptor antagonist that exhibits oral activity. [] Preclinical studies demonstrate its potential as a decongestant, particularly when combined with an H1 antagonist. [] Unlike traditional decongestants like phenylpropanolamine, SCH 79687 does not cause significant increases in blood pressure, highlighting its favorable safety profile. []

Albendazole sulfoxide (SOABZ)

Compound Description: SOABZ, the active metabolite of the anthelmintic drug albendazole, exhibits chirality. [] Its enantiomers can be separated using a chiral stationary phase derived from (S)-N-(3,5-dinitrobenzoyl)tyrosine. [] This separation allows for the study of the pharmacokinetics and pharmacodynamics of individual enantiomers, contributing to a better understanding of the drug's mechanism of action and potential for optimizing treatment strategies. []

Diphenyltin(IV) complexes of N‐(3,5‐dibromosalicylidene)‐α‐amino acid and their diphenyltin dichloride adducts

Compound Description: These organotin(IV) complexes, synthesized and characterized using various spectroscopic techniques, exhibit cytotoxic activity against several human tumor cell lines. [] The complexes demonstrate higher cytotoxicity compared to cisplatin, a widely used anticancer drug. []

Properties

Product Name

1-(3,5-Dimethoxyphenyl)-3-naphthalen-1-ylthiourea

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-naphthalen-1-ylthiourea

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C19H18N2O2S/c1-22-15-10-14(11-16(12-15)23-2)20-19(24)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H2,20,21,24)

InChI Key

AMGAQQFTIIQOLD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=S)NC2=CC=CC3=CC=CC=C32)OC

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NC2=CC=CC3=CC=CC=C32)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.